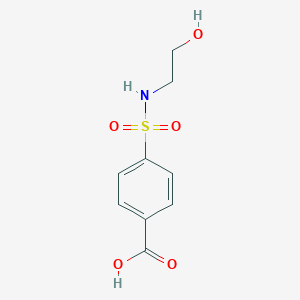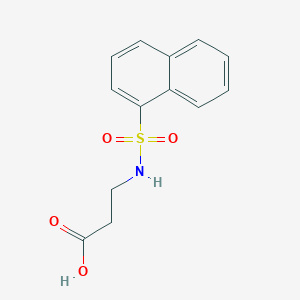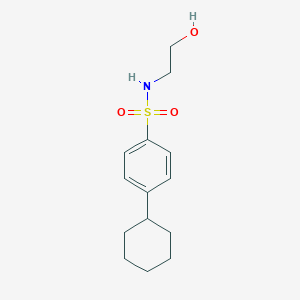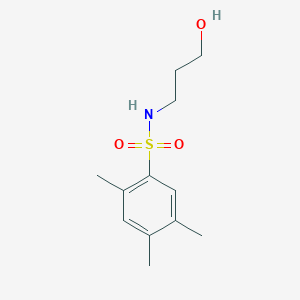![molecular formula C17H18N2O2S B498791 2-{[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}ethan-1-ol](/img/structure/B498791.png)
2-{[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}ethan-1-ol: is an organic compound that belongs to the benzimidazole class. This compound is characterized by the presence of a benzimidazole ring fused with a phenoxyethyl group and a thioethanol moiety. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}ethan-1-ol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Phenoxyethyl Group: The phenoxyethyl group is introduced through a nucleophilic substitution reaction, where the benzimidazole core reacts with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate.
Thioethanol Addition: The final step involves the addition of thioethanol to the benzimidazole derivative through a thiol-ene reaction, typically catalyzed by a radical initiator like azobisisobutyronitrile (AIBN).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions:
Oxidation: The thioethanol moiety can undergo oxidation to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.
Substitution: The phenoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential antimicrobial and antifungal properties.
- Studied for its role in enzyme inhibition.
Medicine:
- Explored as a potential therapeutic agent for various diseases due to its benzimidazole core, which is known for its pharmacological activities.
Industry:
- Utilized in the development of new materials with specific properties.
- Employed in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-{[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}ethan-1-ol is primarily attributed to its ability to interact with biological macromolecules. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. The phenoxyethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The thioethanol moiety can form covalent bonds with target proteins, leading to irreversible inhibition.
相似化合物的比较
2-Phenoxyethylbenzimidazole: Lacks the thioethanol moiety, making it less reactive in certain chemical reactions.
2-Methylbenzimidazole: Does not have the phenoxyethyl group, resulting in different biological activities.
2-Thiobenzimidazole: Contains a thiol group but lacks the phenoxyethyl moiety, affecting its solubility and reactivity.
Uniqueness: 2-{[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}ethan-1-ol is unique due to the combination of the benzimidazole core, phenoxyethyl group, and thioethanol moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
分子式 |
C17H18N2O2S |
|---|---|
分子量 |
314.4g/mol |
IUPAC 名称 |
2-[1-(2-phenoxyethyl)benzimidazol-2-yl]sulfanylethanol |
InChI |
InChI=1S/C17H18N2O2S/c20-11-13-22-17-18-15-8-4-5-9-16(15)19(17)10-12-21-14-6-2-1-3-7-14/h1-9,20H,10-13H2 |
InChI 键 |
MRVUCSYJWZHIBT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCCO |
规范 SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,3-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498710.png)

![4-{[(3-Hydroxypropyl)amino]sulfonyl}benzoic acid](/img/structure/B498714.png)


![N-[3-acetyl-1-(butylsulfonyl)-2-methyl-1H-indol-5-yl]-1-butanesulfonamide](/img/structure/B498719.png)
![methyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2-methyl-1H-indole-3-carboxylate](/img/structure/B498720.png)
![allyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2-methyl-1H-indole-3-carboxylate](/img/structure/B498722.png)
![isopropyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2-methyl-1H-indole-3-carboxylate](/img/structure/B498723.png)
![1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2-methyl-1H-indole-3-carboxylic acid](/img/structure/B498724.png)


![2-methoxyethyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2-methyl-1H-indole-3-carboxylate](/img/structure/B498729.png)
![methyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2-ethyl-1H-indole-3-carboxylate](/img/structure/B498730.png)
